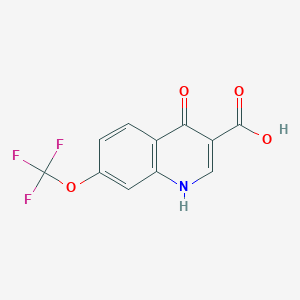

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid

Descripción general

Descripción

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO4 and a molecular weight of 273.16 g/mol . It is primarily used in research settings and is known for its unique structural features, including a quinoline core substituted with hydroxy, trifluoromethoxy, and carboxylic acid groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is formed through a series of cyclization reactions.

Introduction of Substituents: The hydroxy, trifluoromethoxy, and carboxylic acid groups are introduced through various substitution reactions, often involving reagents like trifluoromethoxybenzene and carboxylating agents.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, often using continuous flow reactors and automated systems .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The trifluoromethoxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid is , with a molecular weight of 273.16 g/mol. Its structure features a quinoline core with a trifluoromethoxy group, which significantly enhances its biological activity. The presence of these functional groups contributes to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A study evaluated various quinoline derivatives against bacterial strains, revealing that compounds with the trifluoromethyl substitution had enhanced antimicrobial efficacy compared to their non-trifluorinated counterparts.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| HTQCA | 20 |

| Control | 12 |

This data indicates that the trifluoromethoxy group is crucial for improving antimicrobial performance.

Analgesic Properties

The compound has been identified as a potent antagonist of the vanilloid receptor (VR1), which plays a vital role in pain perception. Research indicates that this compound can significantly reduce pain responses in animal models by modulating VR1 activity, suggesting its potential for treating neuropathic and inflammatory pain disorders.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been shown to reduce inflammatory responses by modulating cyclic adenosine monophosphate (cAMP) levels, which are critical in inflammatory pathways. This mechanism indicates potential applications in treating chronic inflammatory diseases.

Fibrotic Diseases

A notable application of this compound is its role as an inhibitor of prolyl-4-hydroxylase, making it a candidate for treating fibrotic diseases such as lung fibrosis and scleroderma. In preclinical models, the compound demonstrated significant antifibrotic effects, evidenced by histological analysis and collagen determination methods.

Study Design:

- Animal Model: Carbon tetrachloride-induced liver fibrosis in rats.

- Dosage: Administered at concentrations ranging from 1 to 100 mg/kg.

- Outcome Measures: Histological assessment of liver fibrosis and serum levels of collagen fragments.

The results indicated that treatment with the compound led to reduced collagen deposition, highlighting its therapeutic potential in managing fibrotic conditions.

Cancer Research

Emerging research has also explored the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate binding to active sites, while the trifluoromethoxy group enhances its stability and bioavailability . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

7-Trifluoromethoxyquinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its reactivity and binding affinity.

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of trifluoromethoxy, leading to variations in stability and solubility.

Uniqueness

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid is unique due to the presence of both hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Actividad Biológica

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid (HTQCA) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and associated case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

HTQCA belongs to the quinoline family, characterized by its trifluoromethoxy group which enhances its biological activity. The molecular formula is , and it exhibits unique properties that contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that HTQCA derivatives exhibit potent antimicrobial properties. A study synthesized various quinoline derivatives and tested their in vitro antimicrobial activity against several bacterial strains. The results demonstrated that compounds containing the trifluoromethyl group showed enhanced efficacy compared to their non-trifluorinated counterparts, suggesting a structure-activity relationship that favors the trifluoromethyl substitution for antimicrobial applications .

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| HTQCA | 20 |

| Control | 12 |

Analgesic Properties

HTQCA has been identified as a potent antagonist of the vanilloid receptor (VR1), which plays a crucial role in nociception. Research indicates that HTQCA can significantly reduce pain responses in animal models by modulating VR1 activity. This mechanism suggests its potential utility in treating various pain disorders, including neuropathic and inflammatory pain .

Anti-inflammatory Effects

In addition to its analgesic properties, HTQCA has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines in vitro, indicating a potential role in managing conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Case Study 1: Pain Management in Animal Models

In a controlled study involving VR1 knockout mice, HTQCA was administered to assess its analgesic efficacy. The results indicated that treated mice exhibited significantly reduced sensitivity to thermal and mechanical stimuli compared to untreated controls, highlighting the compound's effectiveness in modulating pain pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of HTQCA against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing remarkable inhibition at low concentrations. These findings support the development of HTQCA as a potential therapeutic agent for bacterial infections .

Propiedades

IUPAC Name |

4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRHNQMYSSCBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671149 | |

| Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53985-74-3 | |

| Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.